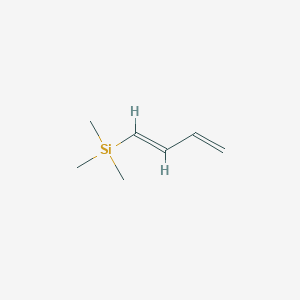
(1E)-1,3-butadien-1-yltrimethyl-silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1,3-butadien-1-yltrimethyl-silane is an organosilicon compound with the molecular formula C7H14Si. This compound is characterized by the presence of a butadiene moiety attached to a trimethylsilyl group. Organosilicon compounds like this compound are of significant interest in organic synthesis and materials science due to their unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1,3-butadien-1-yltrimethyl-silane typically involves the reaction of 1,3-butadiene with trimethylchlorosilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the reactants and products. The reaction conditions often include moderate temperatures (around 50-80°C) and anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent product quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.
化学反応の分析
Types of Reactions
(1E)-1,3-butadien-1-yltrimethyl-silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the butadiene moiety to butane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce saturated hydrocarbons.
科学的研究の応用
(1E)-1,3-butadien-1-yltrimethyl-silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and polymers.
Biology: The compound can be used in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research into silicon-containing pharmaceuticals often involves this compound as a precursor.
Industry: It is utilized in the production of silicone-based materials, adhesives, and sealants.
作用機序
The mechanism by which (1E)-1,3-butadien-1-yltrimethyl-silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The butadiene moiety allows for conjugation and electron delocalization, which can influence the reactivity and stability of the compound.
類似化合物との比較
Similar Compounds
(1E)-1,3-butadien-1-yltrimethyl-germane: Similar structure but with a germanium atom instead of silicon.
(1E)-1,3-butadien-1-yltrimethyl-stannane: Contains a tin atom in place of silicon.
(1E)-1,3-butadien-1-yltrimethyl-lead: Lead atom replaces silicon in the structure.
Uniqueness
(1E)-1,3-butadien-1-yltrimethyl-silane is unique due to the presence of the silicon atom, which imparts distinct chemical properties such as increased thermal stability and resistance to oxidation compared to its germanium, tin, and lead analogs. These properties make it particularly valuable in applications requiring durable and stable materials.
特性
分子式 |
C7H14Si |
|---|---|
分子量 |
126.27 g/mol |
IUPAC名 |
[(1E)-buta-1,3-dienyl]-trimethylsilane |
InChI |
InChI=1S/C7H14Si/c1-5-6-7-8(2,3)4/h5-7H,1H2,2-4H3/b7-6+ |
InChIキー |
YFSJFUCGCAQAJA-VOTSOKGWSA-N |
異性体SMILES |
C[Si](C)(C)/C=C/C=C |
正規SMILES |
C[Si](C)(C)C=CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


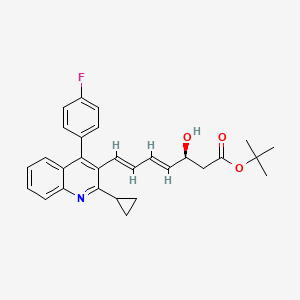
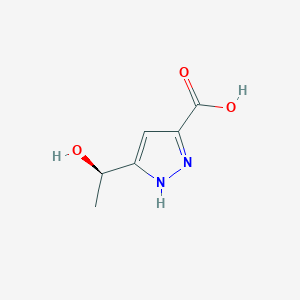
![1-[3-(2-Chloro-phenyl)-4,5-dihydro-isoxazol-5-ylmethyl]-4-methyl-1H-quinolin-2-one](/img/structure/B14888486.png)
![(1S,2R,3S,4R)-4-(7-Amino-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol](/img/structure/B14888490.png)
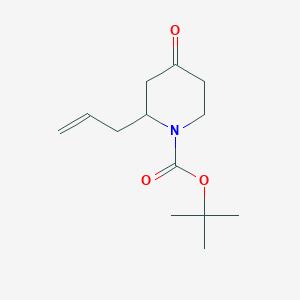
![tert-Butyl ((1R,3S)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B14888504.png)
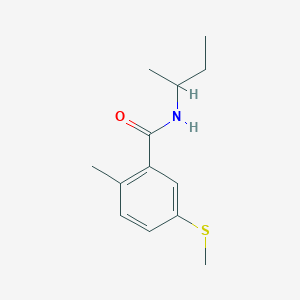
![1-Ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14888507.png)

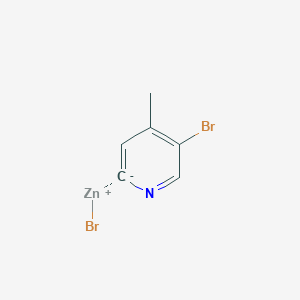
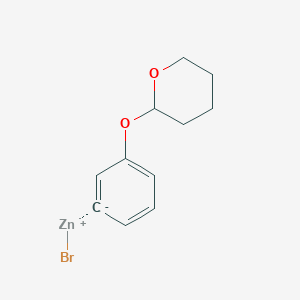
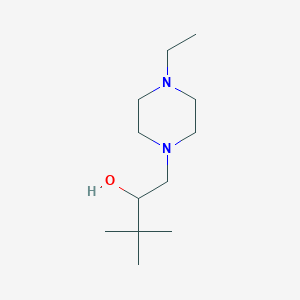
![Spiro[chroman-2,3'-oxetan]-4-ol](/img/structure/B14888545.png)
![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B14888554.png)
